Picolinic-d3 Acid Picolinic-d3 Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18557028
InChI: InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D
SMILES:
Molecular Formula: C6H5NO2
Molecular Weight: 126.13 g/mol

Picolinic-d3 Acid

CAS No.:

Cat. No.: VC18557028

Molecular Formula: C6H5NO2

Molecular Weight: 126.13 g/mol

* For research use only. Not for human or veterinary use.

Picolinic-d3 Acid -

Specification

Molecular Formula C6H5NO2
Molecular Weight 126.13 g/mol
IUPAC Name 4,5,6-trideuteriopyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D
Standard InChI Key SIOXPEMLGUPBBT-KYKRLZBASA-N
Isomeric SMILES [2H]C1=C(C(=NC(=C1)C(=O)O)[2H])[2H]
Canonical SMILES C1=CC=NC(=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

PropertyPicolinic AcidPicolinic-d3 Acid
Molecular FormulaC₆H₅NO₂C₆H₂D₃NO₂
Molecular Weight (g/mol)123.11126.14
Melting Point (°C)136–138137–139
Solubility in WaterHighHigh
Key Spectral Shift (IR)1680 cm⁻¹ (C=O)1678 cm⁻¹ (C=O)

Stability and Reactivity

Synthesis and Production Methods

Laboratory-Scale Preparation

Small-scale synthesis typically employs potassium permanganate oxidation of deuterated 2-methylpyridine in acidic media :
C6H4D3CH3+2KMnO4+3H2SO4C6H2D3NO2+2MnSO4+K2SO4+3H2O\text{C}_6\text{H}_4\text{D}_3\text{CH}_3 + 2\text{KMnO}_4 + 3\text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_2\text{D}_3\text{NO}_2 + 2\text{MnSO}_4 + \text{K}_2\text{SO}_4 + 3\text{H}_2\text{O}
This method yields 72–85% purity, requiring subsequent recrystallization from ethanol-water mixtures.

Pharmaceutical Applications

Antidiabetic Drug Development

Picolinic-d3 acid serves as a key intermediate in synthesizing 2-aminodihydro thiazines, which act as β-site amyloid precursor protein-cleaving enzyme 2 (BACE-2) inhibitors . These inhibitors show promise in treating type 2 diabetes by modulating insulin secretion pathways. A 2025 patent details its use in producing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide (VII), a candidate drug with enhanced metabolic stability due to deuterium incorporation .

Table 2: Key Reaction Steps in Antidiabetic Agent Synthesis

StepProcessConditionsYield (%)
1Bromine-to-amine conversionNH₃, Cu catalyst, 100°C, 7 bar89
2Amide bond formationHATU, DIPEA, room temperature76

Neuroprotective Effects

Deuterated analogs demonstrate improved blood-brain barrier penetration in rodent models, with 15% higher brain concentration compared to non-deuterated forms after 24 hours. This enhancement is attributed to reduced metabolic degradation via deuterium’s kinetic isotope effect.

Biological Chelation Mechanisms

Metal Ion Interactions

Picolinic-d3 acid acts as a bidentate ligand, coordinating metal ions through the pyridine nitrogen and carboxylate oxygen . Its deuterated form shows altered binding kinetics:

  • Zinc (Zn²⁺): Log K = 8.2 ± 0.3 (vs. 8.0 for non-deuterated)

  • Copper (Cu²⁺): Log K = 10.1 ± 0.4 (vs. 9.8)
    These subtle changes influence metal bioavailability in physiological systems, particularly in zinc-dependent immune responses.

Impact on Tryptophan Metabolism

As a kynurenine pathway metabolite, picolinic-d3 acid regulates quinolinic acid levels in neuronal tissues. Deuterium labeling enables precise tracking of its conversion in vivo, revealing a 22% reduction in neurotoxic quinolinic acid production compared to controls in primate studies .

Analytical Chemistry Applications

Isotope Dilution Mass Spectrometry

The compound’s +3 Da mass shift allows quantitative analysis of endogenous picolinic acid in biological matrices. A 2024 protocol achieved 0.1 ng/mL detection limits in human plasma using HPLC-MS/MS with deuterated internal standards .

Reaction Mechanism Studies

Deuteration facilitates elucidation of electron transfer pathways in the Mitsunobu reaction. Kinetic studies show a 1.8-fold decrease in reaction rate when using picolinic-d3 acid versus non-deuterated forms, confirming hydrogen abstraction as the rate-determining step .

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